2-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
2-(4-Methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a (3-methylbenzyl)sulfanyl moiety at position 2. This structure combines aromatic and sulfur-containing substituents, which are known to influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-4-3-5-16(12-15)14-26-21-20-13-19(23-24(20)11-10-22-21)17-6-8-18(25-2)9-7-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQYRJHEVEBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrazolo[1,5-a]pyrazine core with a 4-methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the 3-Methylbenzylthio Group: The final step involves the introduction of the 3-methylbenzylthio group through a thiolation reaction. This can be accomplished using reagents such as 3-methylbenzyl chloride and a suitable thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 3-methylbenzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols (depending on the functional groups reduced).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrazine Derivatives
- 2-(3-Chlorophenyl)-4-{[(4-Methoxyphenyl)Methyl]Sulfanyl}Pyrazolo[1,5-a]Pyrazine ()
- Structural Difference : Chlorine at position 2 (vs. methoxy in the target compound) and a 4-methoxyphenylsulfanyl group (vs. 3-methylphenylsulfanyl).
- Impact : The electron-withdrawing chlorine increases polarity (logP = 4.69) and may enhance binding to electron-rich biological targets. The 4-methoxy group in this analog could improve solubility compared to the 3-methyl substituent in the target compound .
Pyrazolo[1,5-a]Pyrimidine Derivatives
Triazolo[1,5-a]Pyrimidine Derivatives
Physicochemical Properties
*Estimates based on structural analogs.
Biological Activity
The compound 2-(4-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its potential applications in pharmacology, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring fused with a pyrazine ring, along with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study : In a study evaluating several pyrazolo derivatives, specific compounds exhibited IC50 values below 20 µM against MDA-MB-231 (human breast cancer) cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | <20 |
| Other Pyrazole Derivative | A549 (Lung Cancer) | 15 |
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have also been extensively studied. The compound has demonstrated significant antibacterial activity against various pathogens.
- Evaluation Method : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays were employed to assess the antimicrobial efficacy.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
In a comparative study of pyrazolo derivatives, several exhibited strong inhibition zones against common bacterial strains .
Anti-inflammatory Activity
Pyrazolo compounds have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented.
- Mechanism : The inhibition of NF-κB/AP-1 signaling pathways has been identified as a key mechanism through which these compounds exert their anti-inflammatory effects.
| Compound | IC50 (µM) |
|---|---|
| This compound | 30 |
| Control (Standard Drug) | <10 |
Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- Synthesis : The compound was synthesized using a copper-catalyzed method which improved yield and purity .
- Biological Evaluation : In vitro studies indicated that the compound not only inhibited cancer cell growth but also displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
